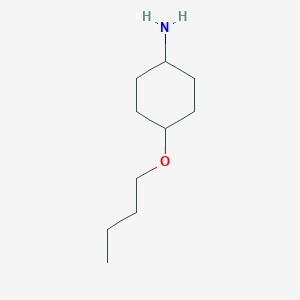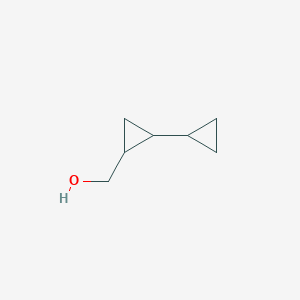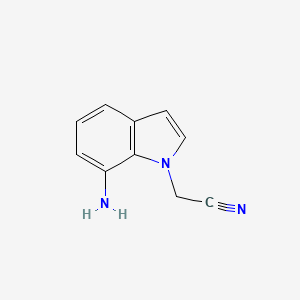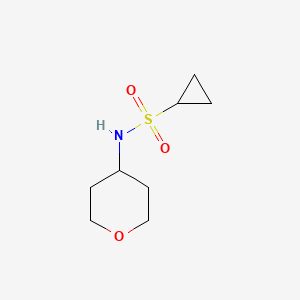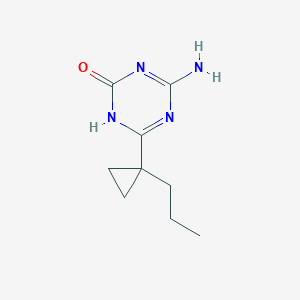
4-Amino-6-(1-propylcyclopropyl)-2,5-dihydro-1,3,5-triazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(1-propylcyclopropyl)-2,5-dihydro-1,3,5-triazin-2-one is a unique chemical compound with a molecular weight of 194.23 g/mol. This compound is known for its versatility and high purity, making it a valuable asset in various research and development projects .
Vorbereitungsmethoden
The synthesis of 4-Amino-6-(1-propylcyclopropyl)-2,5-dihydro-1,3,5-triazin-2-one involves several steps. The synthetic routes typically include the reaction of appropriate precursors under controlled conditions. Industrial production methods often involve the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
4-Amino-6-(1-propylcyclopropyl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. In industry, it is utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 4-Amino-6-(1-propylcyclopropyl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-Amino-6-(1-propylcyclopropyl)-2,5-dihydro-1,3,5-triazin-2-one can be compared with other similar compounds, such as aminopyrimidines. While these compounds share some structural similarities, this compound is unique in its specific chemical properties and applications .
Eigenschaften
Molekularformel |
C9H14N4O |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
4-amino-6-(1-propylcyclopropyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C9H14N4O/c1-2-3-9(4-5-9)6-11-7(10)13-8(14)12-6/h2-5H2,1H3,(H3,10,11,12,13,14) |
InChI-Schlüssel |
DKKFLWTUNKTUCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CC1)C2=NC(=NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




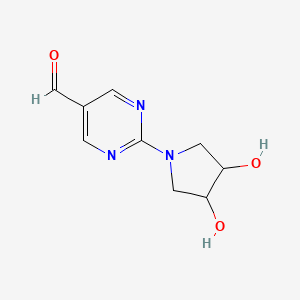

![1-(Butan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13158923.png)
![1-[2-(Morpholin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13158927.png)

![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13158934.png)
